1-Chloro-4-(1,1-difluoroethyl)benzene

Catalog No.
S768739
CAS No.
55805-04-4
M.F
C8H7ClF2
M. Wt
176.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-(1,1-difluoroethyl)benzene

CAS Number

55805-04-4

Product Name

1-Chloro-4-(1,1-difluoroethyl)benzene

IUPAC Name

1-chloro-4-(1,1-difluoroethyl)benzene

Molecular Formula

C8H7ClF2

Molecular Weight

176.59 g/mol

InChI

InChI=1S/C8H7ClF2/c1-8(10,11)6-2-4-7(9)5-3-6/h2-5H,1H3

InChI Key

LLPMBOMUBJJHSV-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)(F)F

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(F)F

1-Chloro-4-(1,1-difluoroethyl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 1,1-difluoroethyl group. Its chemical formula is C9H8ClF2C_9H_8ClF_2, and it has a molecular weight of approximately 192.61 g/mol. This compound is notable for its halogenated structure, which imparts unique chemical properties and reactivity patterns, making it a subject of interest in organic synthesis and material science.

Potential as a Building Block in Medicinal Chemistry:

1-Chloro-4-(1,1-difluoroethyl)benzene possesses a unique combination of functional groups, including a chlorine atom and a difluoroethyl moiety, making it an attractive building block for the synthesis of novel pharmaceuticals []. The presence of the chlorine atom allows for further functionalization through various chemical reactions, while the difluoroethyl group can contribute to favorable properties such as increased lipophilicity and metabolic stability [].

Applications in Material Science:

The introduction of fluorine atoms into aromatic compounds can significantly influence their physical and chemical properties. 1-Chloro-4-(1,1-difluoroethyl)benzene could potentially be used in the development of novel materials with specific functionalities, such as:

  • Liquid crystals: Fluorinated aromatic compounds are known to exhibit liquid crystalline behavior, which is essential for various applications in displays and optoelectronic devices [].
  • Polymers: Incorporation of 1-Chloro-4-(1,1-difluoroethyl)benzene into polymer chains could potentially lead to materials with improved thermal stability, chemical resistance, and specific dielectric properties [].

Research into its Reactivity and Synthetic Applications:

Studies exploring the reactivity of 1-Chloro-4-(1,1-difluoroethyl)benzene can provide valuable insights into its potential applications in organic synthesis. This research could involve:

  • Investigating the substitution pattern: Understanding the reactivity of the chlorine atom and the influence of the difluoroethyl group on further functionalization is crucial for designing efficient synthetic routes [].
  • Developing new synthetic methods: Utilizing 1-Chloro-4-(1,1-difluoroethyl)benzene as a starting material for the synthesis of more complex molecules could open up new avenues in various research areas [].
, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The presence of the difluoroethyl group can influence the reactivity of the aromatic ring, allowing for further substitution reactions under appropriate conditions.
  • Cross-Coupling Reactions: This compound can be utilized in palladium-catalyzed cross-coupling reactions with organometallic reagents to form more complex structures .

Several methods have been developed for synthesizing 1-chloro-4-(1,1-difluoroethyl)benzene:

  • Direct Halogenation: Chlorination of 4-(1,1-difluoroethyl)benzene using chlorine gas or chlorinating agents under controlled conditions.
  • Cobalt-Catalyzed Reactions: Utilizing cobalt catalysts in conjunction with aryl Grignard reagents to facilitate the introduction of the difluoroethyl group onto the aromatic ring .
  • Substitution Reactions: Starting from simpler halogenated compounds, nucleophilic substitution can introduce the difluoroethyl moiety onto a chlorinated benzene derivative.

The applications of 1-chloro-4-(1,1-difluoroethyl)benzene are diverse:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Its unique properties make it suitable for developing new materials with specific functionalities.
  • Fluorinated Compounds: It may be used in producing other fluorinated compounds that are valuable in various industrial applications.

Interaction studies involving 1-chloro-4-(1,1-difluoroethyl)benzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential roles in organic synthesis pathways and its behavior in biological systems. Understanding these interactions is crucial for predicting its reactivity and designing derivatives with enhanced properties.

Several compounds share structural similarities with 1-chloro-4-(1,1-difluoroethyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-Chloro-2-fluorobenzeneChlorine and fluorine on adjacent carbonsIncreased reactivity due to ortho-substitution
4-Bromo-1-(difluoromethyl)benzeneBromine instead of chlorineHigher reactivity due to bromine's leaving group ability
2-Chloro-5-(trifluoromethyl)benzeneTrifluoromethyl group enhances stabilityExhibits unique electronic properties due to trifluoromethyl group
4-Fluorobenzyl chlorideFluorine substitution at para positionOften used in nucleophilic substitution reactions

Each compound exhibits distinct reactivity patterns due to variations in substituents and their positions on the aromatic ring. This uniqueness makes them suitable for different applications in chemical synthesis and material development.

XLogP3

3.7

Wikipedia

1-Chloro-4-(1,1-difluoroethyl)benzene

Dates

Last modified: 08-15-2023

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